molecular formula C10H12BrNO B6255472 3-bromo-4-(oxan-4-yl)pyridine CAS No. 1563531-02-1

3-bromo-4-(oxan-4-yl)pyridine

Cat. No.: B6255472
CAS No.: 1563531-02-1
M. Wt: 242.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(oxan-4-yl)pyridine (CAS: 1563531-02-1) is a brominated pyridine derivative with a tetrahydropyran (oxan-4-yl) substituent at the 4-position. Its molecular formula is C₁₀H₁₂BrNO, and it has a molecular weight of 242.12 g/mol . The oxan-4-yl group introduces steric bulk and moderate electron-donating properties due to the ether oxygen, which influences reactivity and solubility. This compound is primarily used as a building block in medicinal chemistry and materials science, particularly in cross-coupling reactions to construct heterocyclic frameworks .

Properties

CAS No.

1563531-02-1

Molecular Formula

C10H12BrNO

Molecular Weight

242.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-(oxan-4-yl)pyridine typically involves the bromination of 4-(oxan-4-yl)pyridine. One common method is to react 4-(oxan-4-yl)pyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-(oxan-4-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

3-bromo-4-(oxan-4-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-(oxan-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxan-4-yl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific biological system and the intended therapeutic effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparisons

Oxygen-Containing Substituents

3-Bromo-5-(oxan-4-yloxy)pyridine (CAS: 422557-23-1) Structure: Similar oxan-4-yl group but attached via an oxygen atom at the 5-position. Safety data highlight standard handling precautions for halogenated pyridines .

Aryl and Heteroaryl Substituents

3-Bromo-4-(thiophen-3-yl)pyridine

  • Synthesis : Prepared via Suzuki coupling of 3,4-dibromopyridine with thiophene boronic acid (89% yield) .
  • Properties : The thienyl group introduces aromaticity and π-conjugation, enabling applications in optoelectronics. The bromine at the 3-position facilitates further functionalization .
  • Comparison : The oxan-4-yl group in 3-bromo-4-(oxan-4-yl)pyridine provides better solubility in polar solvents compared to the hydrophobic thienyl substituent.

3-Bromo-4-(4-trifluoromethylphenyl)pyridine

  • Synthesis : Cross-coupled with aryl boronic acids (e.g., 3-methoxyphenylboronic acid) using Pd catalysts, yielding >90% .
  • Properties : The electron-withdrawing trifluoromethyl group enhances stability toward nucleophilic substitution but reduces reactivity in electron-demanding reactions compared to the oxan-4-yl analog .
Amino and Silyl Substituents

4-Amino-3-bromopyridine Structure: Features an amino group at the 4-position instead of oxan-4-yl. Applications: The amino group enables nucleophilic substitution reactions, contrasting with the oxan-4-yl group’s preference for electrophilic pathways. Used in agrochemical intermediates .

3-Bromo-4-(trimethylsilyl)pyridine

  • Reactivity : The trimethylsilyl group acts as a directing/protecting group in lithiation reactions. In contrast, the oxan-4-yl group may sterically hinder such transformations .

Physicochemical and Reactivity Trends

Compound Substituent Molecular Weight (g/mol) Key Reactivity Yield in Coupling Reactions
This compound Oxan-4-yl 242.12 Moderate electron donation, steric bulk Not reported
3-Bromo-4-(thiophen-3-yl)pyridine Thienyl 254.12 Aromatic π-stacking, electrophilic substitution 89%
3-Bromo-4-(4-trifluoromethylphenyl)pyridine CF₃-Ph 311.12 Electron withdrawal, stabilizes intermediates 90–99%
4-Amino-3-bromopyridine Amino 173.02 Nucleophilic substitution, diazotization Not applicable

Key Observations :

  • Electronic Effects: Electron-donating groups (e.g., oxan-4-yl, amino) enhance nucleophilic aromatic substitution, while electron-withdrawing groups (e.g., CF₃) favor cross-coupling .
  • Steric Effects : Bulky substituents like oxan-4-yl may reduce reaction rates in crowded catalytic systems compared to planar aryl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.